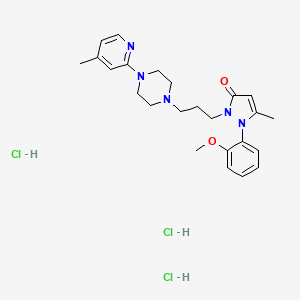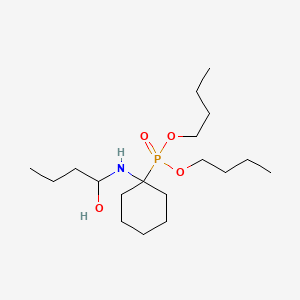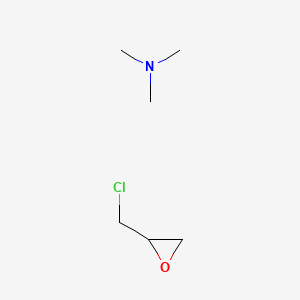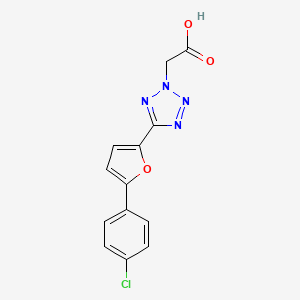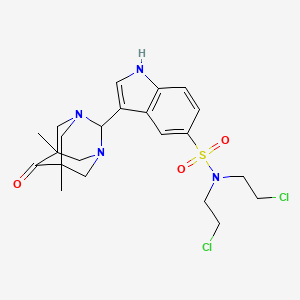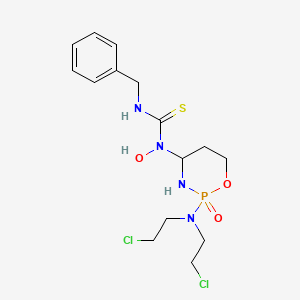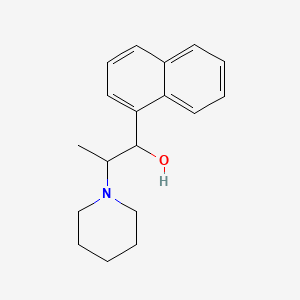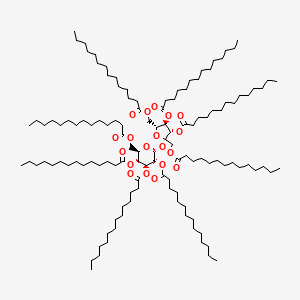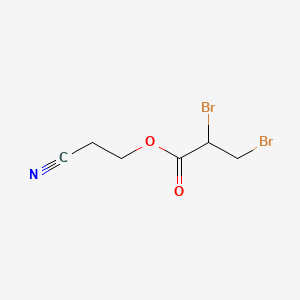
beta-Cyanoethyl 2,3-dibromopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyanoethyl 2,3-dibromopropionate: is a chemical compound with the systematic name hydracrylonitrile, 2,3-dibromopropionate (ester) . It is known for its unique structure, which includes both cyano and dibromo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beta-Cyanoethyl 2,3-dibromopropionate typically involves the reaction of 2,3-dibromopropionic acid with beta-cyanoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Cyanoethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Applications De Recherche Scientifique
Beta-Cyanoethyl 2,3-dibromopropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-Cyanoethyl 2,3-dibromopropionate involves its interaction with specific molecular targets. The cyano and dibromo groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The exact pathways and molecular targets depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the cyano group.
Beta-Cyanoethyl 2-bromopropionate: Similar but with only one bromine atom.
Beta-Cyanoethyl 2,3-dichloropropionate: Similar but with chlorine atoms instead of bromine.
Uniqueness: Beta-Cyanoethyl 2,3-dibromopropionate is unique due to the presence of both cyano and dibromo groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Propriétés
Numéro CAS |
27983-69-3 |
|---|---|
Formule moléculaire |
C6H7Br2NO2 |
Poids moléculaire |
284.93 g/mol |
Nom IUPAC |
2-cyanoethyl 2,3-dibromopropanoate |
InChI |
InChI=1S/C6H7Br2NO2/c7-4-5(8)6(10)11-3-1-2-9/h5H,1,3-4H2 |
Clé InChI |
BERJRPXTZCHORG-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)C(CBr)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


